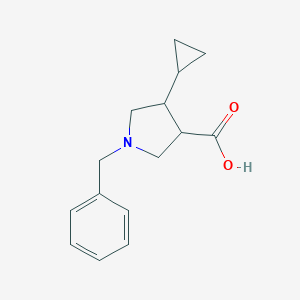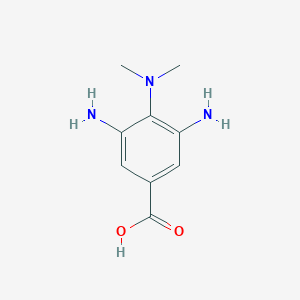
3,5-Diamino-4-(dimethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-(dimethylamino)benzoic acid (DABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoic acid derivative that contains two amino groups and a dimethylamino group. DABA has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-4-(dimethylamino)benzoic acid is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells. 3,5-Diamino-4-(dimethylamino)benzoic acid has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
3,5-Diamino-4-(dimethylamino)benzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,5-Diamino-4-(dimethylamino)benzoic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid. In vivo studies have shown that 3,5-Diamino-4-(dimethylamino)benzoic acid exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Diamino-4-(dimethylamino)benzoic acid has several advantages as a research tool, including its low toxicity, high solubility, and ease of synthesis. However, it also has some limitations, including its instability in solution and its potential for oxidation.
Direcciones Futuras
There are several future directions for the study of 3,5-Diamino-4-(dimethylamino)benzoic acid. One potential direction is the development of 3,5-Diamino-4-(dimethylamino)benzoic acid-based anticancer drugs. Another direction is the study of 3,5-Diamino-4-(dimethylamino)benzoic acid's potential use in the treatment of neurodegenerative diseases. Additionally, the synthesis of new 3,5-Diamino-4-(dimethylamino)benzoic acid derivatives with improved properties is an area of ongoing research. Finally, the use of 3,5-Diamino-4-(dimethylamino)benzoic acid as a building block for the synthesis of functional materials is an area of growing interest.
Métodos De Síntesis
There are several methods for synthesizing 3,5-Diamino-4-(dimethylamino)benzoic acid, including the reduction of 3,5-dinitro-4-(dimethylamino)benzoic acid, the condensation of 2,4-diaminotoluene with dimethylformamide, and the reaction of 3,5-dinitro-4-(dimethylamino)benzoic acid with sodium sulfide. Among these methods, the reduction of 3,5-dinitro-4-(dimethylamino)benzoic acid is the most efficient and widely used.
Aplicaciones Científicas De Investigación
3,5-Diamino-4-(dimethylamino)benzoic acid has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, 3,5-Diamino-4-(dimethylamino)benzoic acid has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biotechnology, 3,5-Diamino-4-(dimethylamino)benzoic acid has been used as a precursor for the synthesis of various compounds, including dyes, pigments, and polymers. In materials science, 3,5-Diamino-4-(dimethylamino)benzoic acid has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Propiedades
Número CAS |
177960-34-8 |
|---|---|
Nombre del producto |
3,5-Diamino-4-(dimethylamino)benzoic acid |
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
3,5-diamino-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,10-11H2,1-2H3,(H,13,14) |
Clave InChI |
ZMWRKPGCMAXNRM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1N)C(=O)O)N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1N)C(=O)O)N |
Sinónimos |
Benzoic acid, 3,5-diamino-4-(dimethylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



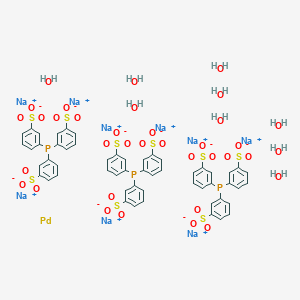
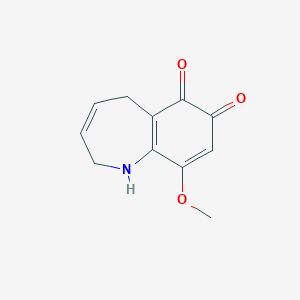
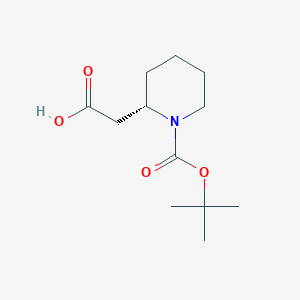
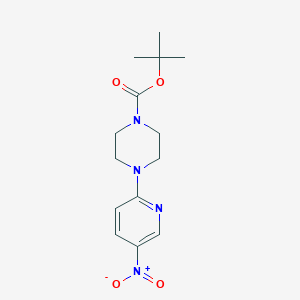
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)

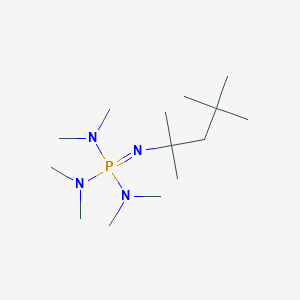
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
